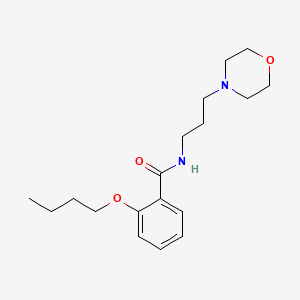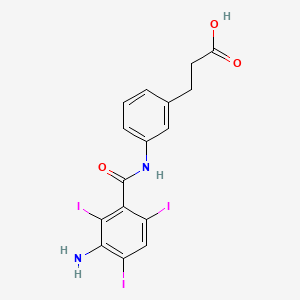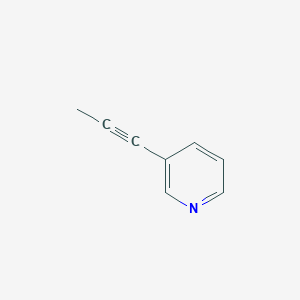
Pyridine, 3-(1-propynyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(1-propynyl)-(9CI) is an organic compound that belongs to the class of pyridines It is characterized by the presence of a propynyl group attached to the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-propynyl)-(9CI) typically involves the reaction of pyridine with a propynylating agent. One common method is the Sonogashira coupling reaction, where pyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-(1-propynyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Pyridine, 3-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives with reduced propynyl groups.
Substitution: Pyridine derivatives with various functional groups replacing the propynyl group.
科学的研究の応用
Pyridine, 3-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in coordination chemistry and in the study of enzyme mechanisms.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Pyridine, 3-(1-propynyl)-(9CI) involves its interaction with various molecular targets. The propynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Pyridinemethanol: This compound has a hydroxymethyl group instead of a propynyl group.
3-(Hydroxymethyl)pyridine: Similar to 3-Pyridinemethanol, it has a hydroxymethyl group.
2-(1-Propynyl)phenanthrene: This compound has a propynyl group attached to a phenanthrene ring.
Uniqueness
Pyridine, 3-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.
特性
分子式 |
C8H7N |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
3-prop-1-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,1H3 |
InChIキー |
GNPRXXGKEWSOHB-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


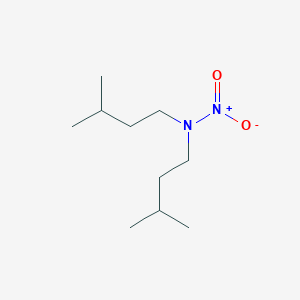
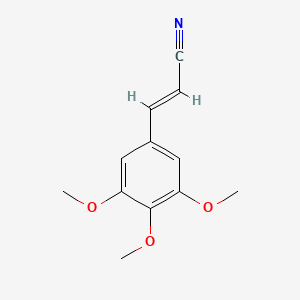
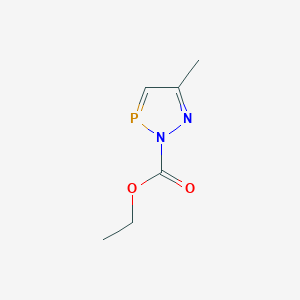
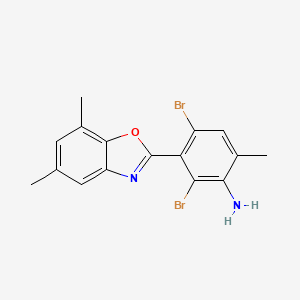
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)
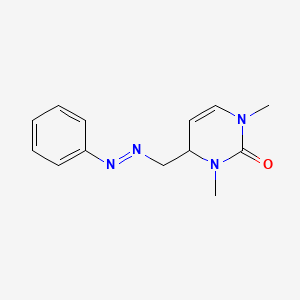
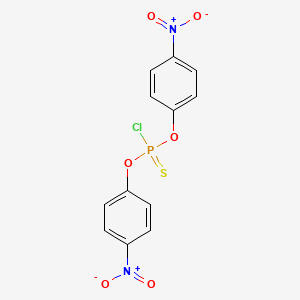
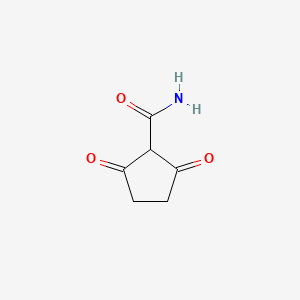

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
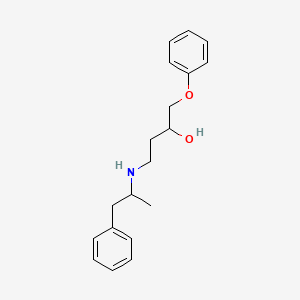
![N-[3,4-Diacetoxy-5-(2-furanyl)-1-methyl-1H-pyrrol-2-yl]acetamide](/img/structure/B13807238.png)
